molecular formula C25H22FN3O B2792351 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 848063-89-8

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Numéro de catalogue B2792351
Numéro CAS: 848063-89-8
Poids moléculaire: 399.469
Clé InChI: NIBKLEOQERPEDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are known to play a critical role in tumor growth and progression.

Mécanisme D'action

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one works by binding to the ATP-binding pocket of FGFR kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation, angiogenesis, and migration, which are all critical processes in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce tumor size and metastasis in animal models. However, it is important to note that the effects of this compound may vary depending on the type of cancer and the genetic makeup of the tumor.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is its specificity for FGFR kinases, which makes it a valuable tool for studying the role of these kinases in cancer biology. However, like all small molecule inhibitors, this compound has some limitations. It may have off-target effects on other kinases or cellular processes, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound is a complex process that may limit its availability and accessibility to researchers.

Orientations Futures

There are several future directions for research on 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective FGFR inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibition. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor activity and improve patient outcomes. Overall, this compound has the potential to be a valuable tool for cancer research and therapy, and further studies are needed to fully understand its potential.

Méthodes De Synthèse

The synthesis of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one involves a multistep process that starts with the reaction of 2-fluorobenzaldehyde with o-phenylenediamine to form 2-(2-fluorobenzyl)benzimidazole. This intermediate is then reacted with m-tolylacetic acid to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Applications De Recherche Scientifique

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one has been extensively studied in the field of cancer research due to its potent inhibitory activity against FGFR kinases. FGFRs are a family of receptor tyrosine kinases that are frequently dysregulated in various types of cancer, including lung, breast, and bladder cancer. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Propriétés

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-7-6-9-20(13-17)28-16-19(14-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-18-8-2-3-10-21(18)26/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBKLEOQERPEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.